molecular formula C₁₀H₁₈D₄N₄O₂ B1159219 N1,N10-Diacetyl Triethylenetetramine-d4

N1,N10-Diacetyl Triethylenetetramine-d4

Cat. No.: B1159219
M. Wt: 234.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Formula

N1,N10-Diacetyl Triethylenetetramine-d4 is systematically named N,N'-(((Ethane-1,2-diyl-d₄)bis(azanediyl))bis(ethane-2,1-diyl))diacetamide according to IUPAC nomenclature rules. Its structural formula (Figure 1) features:

  • A central ethylenediamine-d₄ backbone (ethane-1,2-diyl-d₄ group) with four deuterium atoms replacing hydrogen at positions 1 and 2.
  • Two acetylated terminal amine groups (-N-C(=O)-CH₃).
  • Ethylene linkages (-CH₂-NH-) connecting the central deuterated core to the acetylated termini.

Molecular Formula : C₁₀H₁₈D₄N₄O₂
Molecular Weight : 234.33 g/mol
SMILES Notation : [2H]C([2H])(C([2H])([2H])NCCNC(=O)C)NCCNC(=O)C

Property Value
IUPAC Name N,N'-(((Ethane-1,2-diyl-d₄)bis(azanediyl))bis(ethane-2,1-diyl))diacetamide
Molecular Formula C₁₀H₁₈D₄N₄O₂
Molecular Weight 234.33 g/mol

Isotopic Labeling and Deuterium Substitution Patterns

The compound incorporates four deuterium atoms at the 1,1,2,2 positions of the ethane-1,2-diyl backbone (Figure 2). Key characteristics of its isotopic labeling include:

  • Synthetic Origin : Derived from ethylenediamine-d₄ (CAS 37164-19-5), where deuterium replaces hydrogen in the ethylene bridge.
  • Isotopic Purity : ≥98% deuterium enrichment at labeled positions, ensuring minimal protium contamination for analytical applications.
  • Purpose of Deuterium Substitution :
    • Serves as an internal standard in mass spectrometry to distinguish from non-deuterated analogs during quantification.
    • Enables tracking of metabolic pathways in pharmacokinetic studies without altering chemical reactivity.
  • Synthetic Methodology :
    • Prepared via acetylation of triethylenetetramine-d₄ intermediates.
    • Deuterium incorporation confirmed using nuclear magnetic resonance (¹H-NMR) and high-resolution mass spectrometry.

Synonyms and Registry Identifiers

This compound is recognized by multiple identifiers and synonyms across chemical databases:

Primary Registry Numbers :

  • CAS Registry Number : 2733833-08-2 (labeled form)
  • PubChem CID : 76974419
  • ChemSpider ID : 29368714 (non-deuterated analog)

Synonyms :

  • HY-143801S (MedChemExpress catalog designation)
  • DA-65846 (developmental code)
  • N,N'-((Ethane-1,2-diyl-d₄bis(azanediyl))bis(ethane-2,1-diyl))diacetamide
  • Trientine-d₄ metabolite (pharmacological context)

Related Identifiers :

  • Unlabeled Analog : CAS 141998-22-3 (N1,N10-Diacetyl Triethylenetetramine)
  • Precursor : CAS 37164-19-5 (ethylenediamine-d₄)
Identifier Type Value Source
CAS Number 2733833-08-2 SynZeal, MedChemExpress
PubChem CID 76974419 PubChem
Molecular Formula C₁₀H₁₈D₄N₄O₂ VulcanChem, Axios Research

Properties

Molecular Formula

C₁₀H₁₈D₄N₄O₂

Molecular Weight

234.33

Synonyms

N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bisacetamide-d4;  N1,N10-Diacetyltriethylenetetramine-d4; 

Origin of Product

United States

Scientific Research Applications

Isotope Labeling in Pharmacokinetics

N1,N10-Diacetyl Triethylenetetramine-d4 is extensively used as a tracer in pharmacokinetic studies. Its deuterium labeling allows for precise tracking of drug metabolism and distribution without significantly altering the chemical properties of the parent compound. This application is vital for understanding how drugs interact within biological systems.

Analytical Chemistry

The compound is employed in various analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for the quantification of triethylenetetramine and its metabolites in biological samples. The use of deuterated standards improves the accuracy and reliability of analytical results.

Copper Chelation Studies

Research has demonstrated that this compound effectively binds to copper ions, making it a potential therapeutic agent for conditions like Wilson's disease, which is characterized by copper overload. Studies have focused on:

  • Stability Constants : Assessing the stability constants of complexes formed between this compound and copper ions.
  • Biological Pathways : Investigating how it affects copper homeostasis in biological systems.
StudyObjectiveFindings
Study 1Evaluate chelation efficiencyShowed significant binding affinity to copper ions
Study 2Assess therapeutic potentialIndicated potential benefits in treating copper overload

Pharmacokinetic Studies

A notable study involved the simultaneous determination of triethylenetetramine and its metabolites using LC-MS techniques. The study established linearity across a wide concentration range with high correlation coefficients, confirming the reliability of this compound as an internal standard.

ParameterTrientineN1-Acetyl Trientine
Linearity Range (ng/mL)10.009 - 1000.57110.009 - 1000.628
Correlation Coefficient>0.99>0.99

Comparison with Similar Compounds

Structural and Isotopic Variants

Non-Deuterated Form: N1,N10-Diacetyl Triethylenetetramine (CAS: 141998-22-3)
  • Molecular Formula : C₁₀H₂₂N₄O₂ (MW: 230.3 g/mol).
  • Applications : Used in QC for pharmaceutical production and as a reference standard .
  • Key Differences :
    • Lacks deuterium atoms, making it unsuitable for isotopic labeling in mass spectrometry.
    • Lower production cost compared to the deuterated version.
Triethylenetetramine (CAS: 112-24-3)
  • Molecular Formula : C₆H₁₈N₄ (MW: 146.23 g/mol).
  • Applications : Industrial chelating agent and precursor for acetylated derivatives like N1,N10-Diacetyl Triethylenetetramine .
  • Key Differences :
    • Contains free amine groups, unlike the acetylated derivatives, making it more reactive.
    • Used in polymer production and corrosion inhibition, diverging from the analytical focus of its acetylated counterparts.
Triethylenetetramine Hexaacetic Acid (CAS: 869-52-3)
  • Molecular Formula : C₁₈H₃₀N₄O₁₂ (MW: 494.45 g/mol).
  • Applications : Chelation of metal ions in biochemical assays .
  • Key Differences: Contains six acetic acid groups, enabling stronger metal-binding capacity. Not deuterated or acetylated, limiting its use in isotopic labeling.

Deuterated Analogues

[2H₄]-N1,N10-Diacetyl Triethylenetetramine Dihydrochloride
  • Applications: Used in ASTM D3608-95(2011) for NOx analysis as an internal standard .
  • Key Differences :
    • Exists as a dihydrochloride salt, enhancing solubility in aqueous matrices.
    • Deuterated at specific positions for targeted analytical applications.
N1,N8-Diacetylspermidine
  • Applications : Studied in polyamine metabolism and cellular signaling .
  • Key Differences :
    • Shorter carbon chain (spermidine backbone vs. triethylenetetramine).
    • Distinct biological roles unrelated to environmental testing.

Physicochemical and Functional Comparisons

Property N1,N10-Diacetyl Triethylenetetramine-d4 Non-Deuterated Form Triethylenetetramine Triethylenetetramine Hexaacetic Acid
Molecular Weight (g/mol) 234.3 230.3 146.23 494.45
Deuterium Content 4 D atoms None None None
Primary Use Analytical reference standard QC, method validation Industrial chelation Metal ion chelation
Cost (25 mg) €1,547 Lower Low Moderate
Safety (WGK Germany) 3 (Hazardous to waters) Not specified Not specified Not specified

Q & A

Q. How is N1,N10-Diacetyl Triethylenetetramine-d4 synthesized and characterized for use as an isotopic internal standard?

Methodological Answer: The synthesis involves sequential acetylation of triethylenetetramine (TETA, C₆H₁₈N₄) followed by deuterium incorporation at specific positions. The non-deuterated precursor, N1,N10-Diacetyl TETA (CAS 141998-22-3, C₁₀H₂₂N₄O₂), is first synthesized by acetylating TETA’s terminal amines. Deuterated analogs (e.g., -d4) are produced via hydrogen-deuterium exchange under controlled acidic conditions or by using deuterated reagents . Characterization requires nuclear magnetic resonance (NMR) to confirm deuteration sites and mass spectrometry (MS) to verify isotopic purity (>98% by LC-MS). Structural validation via comparison with non-deuterated standards (e.g., molecular weight: 303.23 g/mol for dihydrochloride salt) is critical .

Q. What analytical techniques are essential for distinguishing this compound from its non-deuterated counterpart in pharmaceutical impurity profiling?

Methodological Answer: High-resolution LC-MS with electrospray ionization (ESI) is preferred. The deuterated compound exhibits a +4 Da mass shift, enabling baseline separation in selected ion monitoring (SIM) mode. Chromatographic conditions (e.g., C18 columns, 0.1% formic acid in mobile phase) must minimize matrix interference. For quantification, calibrate against certified reference materials (e.g., TRC D414202) and validate linearity (R² >0.99) across 1–100 ng/mL ranges. Cross-validate with NMR to confirm isotopic integrity .

Advanced Research Questions

Q. How can researchers optimize isotopic tracing experiments to track this compound metabolism in hepatic microsomal assays?

Methodological Answer: Use deuterated analogs as metabolic tracers in vitro:

  • Incubation Setup: Spike microsomal preparations (1 mg/mL protein) with 10 µM N1,N10-Diacetyl TETA-d4 and NADPH regeneration system.
  • Sampling: Collect aliquots at 0, 15, 30, and 60 min. Quench reactions with ice-cold acetonitrile.
  • Analysis: Employ LC-HRMS (Q-TOF) in full-scan mode (m/z 100–600) to detect deuterated metabolites. Data-dependent MS² aids in structural elucidation.
  • Data Interpretation: Compare fragmentation patterns with non-deuterated metabolites to identify sites of enzymatic modification (e.g., acetyl hydrolysis). Normalize using internal standards (e.g., Trientine-d4 4HCl) to correct for ion suppression .

Q. What strategies resolve discrepancies in pharmacokinetic data when using this compound across different LC-MS platforms?

Methodological Answer: Discrepancies often arise from ion source variability or matrix effects. Mitigate via:

  • Ionization Optimization: Adjust ESI parameters (e.g., capillary voltage, desolvation temperature) to enhance deuterated signal stability.
  • Matrix Matching: Prepare calibration curves in biological matrices (e.g., plasma) to account for phospholipid interference.
  • Cross-Platform Validation: Use a certified standard (e.g., CAS 141998-22-3) to harmonize retention times and fragmentation patterns. Report data with ±5% inter-laboratory variability thresholds .

Q. How can researchers design experiments to investigate the role of this compound in chelation therapy for metal overload disorders?

Methodological Answer:

  • Binding Affinity Assays: Perform isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) between N1,N10-Diacetyl TETA-d4 and target metals (e.g., Cu²⁺, Fe³⁺). Compare with non-deuterated analogs to assess isotopic effects.
  • In Vivo Models: Administer deuterated compound (1–5 mg/kg) to metal-overloaded rodents. Use ICP-MS to quantify metal excretion in urine and correlate with deuterium-labeled compound levels (via LC-MS/MS).
  • Tissue Distribution: Apply MALDI imaging to map spatial distribution in liver and kidney sections, leveraging deuterium’s mass signature .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound in long-term storage?

Methodological Answer: Stability variations may stem from salt form differences (e.g., dihydrochloride vs. diformate). To reconcile

  • Storage Conditions: Test stability at -80°C (lyophilized) vs. 4°C (in solution). Monitor degradation via LC-UV/Vis at 254 nm.
  • Degradation Products: Identify byproducts (e.g., hydrolyzed TETA derivatives) using HRMS and compare with impurity profiles (e.g., N1-Acetyl TETA-d4, CAS 141998-21-2).
  • Recommendations: Use dihydrochloride salt (CAS 1364735-55-6) for enhanced solubility and stability in neutral buffers .

Tables for Reference

Property N1,N10-Diacetyl TETA-d4 Source
Molecular FormulaC₁₀H₁₈D₄N₄O₂·2HCl
Molecular Weight307.27 g/mol (dihydrochloride)
Isotopic Purity>98% (by LC-MS)
Primary ApplicationMetabolic tracer in chelation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.